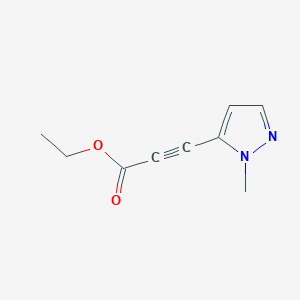

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate

Description

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 3-(2-methylpyrazol-3-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h6-7H,3H2,1-2H3 |

InChI Key |

SHCRATGMYVLJRO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NN1C |

Origin of Product |

United States |

Foundational & Exploratory

1-methyl-1H-pyrazole-5-substituted alkynes synthesis pathways

Topic: 1-Methyl-1H-pyrazole-5-Substituted Alkynes: Synthesis Pathways Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists & Process Development Scientists

Executive Summary: The C5 Regioselectivity Challenge

The 1-methyl-1H-pyrazole-5-alkyne motif is a critical pharmacophore in modern kinase inhibitors and GPCR modulators. However, accessing the C5 position of N-methylpyrazoles presents a distinct synthetic challenge compared to the more reactive C4 position (electrophilic substitution) or the C3 position (sterically accessible).

The core difficulty lies in the metallation regioselectivity . While N-methyl protons are susceptible to lateral lithiation under kinetic control, the C5 ring proton is thermodynamically more acidic but requires specific conditions to access exclusively. This guide delineates three high-fidelity pathways to synthesize 1-methyl-1H-pyrazole-5-substituted alkynes, prioritizing regiochemical integrity and scalability.

Part 1: Strategic Analysis & Retrosynthesis

To install an alkyne at the C5 position, we must overcome the inherent electronic bias of the pyrazole ring.

The Pathways[1][2][3][4]

-

Pathway A (The Gold Standard): C5-Lithiation

Iodination-

Best for: Late-stage functionalization, diverse alkyne libraries.

-

Critical Control Point: Thermodynamic control of lithiation to favor C5 over N-methyl deprotonation.

-

-

Pathway B (Homologation): C5-Formylation

Seyferth-Gilbert (Bestmann-Ohira).-

Best for: Generating the terminal alkyne (C

C-H) for "Click" chemistry.

-

-

Pathway C (Direct Activation): Transition-Metal Catalyzed C-H Alkynylation.[2]

-

Best for: Atom economy, avoiding halide precursors.

-

Figure 1: Retrosynthetic connectivity highlighting the central role of regioselective lithiation.

Part 2: The Gold Standard – Sonogashira Cross-Coupling

This route is the most reliable for medicinal chemistry SAR (Structure-Activity Relationship) campaigns. It relies on synthesizing the 5-iodo-1-methyl-1H-pyrazole intermediate.

Step 1: Regioselective Synthesis of 5-Iodo-1-methylpyrazole

The Trap: Reaction of 1-methylpyrazole with n-BuLi under kinetic conditions (low temp, short time) often leads to lateral lithiation at the N-methyl group (

The Solution: Thermodynamic equilibration. The C5-lithio species is thermodynamically more stable than the N-lithiomethyl species.[5]

Protocol 1: Thermodynamic C5-Iodination

-

Reagents: 1-Methylpyrazole (1.0 equiv), n-BuLi (1.1 equiv), Iodine (

, 1.2 equiv), THF (anhydrous). -

Procedure:

-

Dissolve 1-methylpyrazole in anhydrous THF under Argon. Cool to -78°C .[6]

-

Add n-BuLi dropwise. Crucial: Allow the mixture to warm to -10°C to 0°C and stir for 1 hour. This warming step allows the kinetic N-methyl lithiated species to rearrange to the thermodynamic C5-lithio species [1].

-

Cool back to -78°C .

-

Add solution of

in THF. -

Warm to RT and quench with saturated

(to remove excess iodine). -

Extract with EtOAc.[7] The product, 5-iodo-1-methylpyrazole, is purified via silica chromatography (Hexane/EtOAc).

-

Step 2: Sonogashira Coupling[8][9]

With the 5-iodo precursor in hand, the coupling is robust.

Protocol 2: Pd/Cu-Catalyzed Alkynylation

-

Reagents: 5-Iodo-1-methylpyrazole (1.0 equiv), Terminal Alkyne (1.2 equiv),

(5 mol%), CuI (2 mol%), -

Procedure:

-

Charge a flask with the iodide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3x).

-

Add degassed THF and

. -

Stir at RT for 4–12 hours. (Heating to 50°C may be required for sterically hindered alkynes).

-

Filter through Celite to remove Pd black.

-

Concentrate and purify via column chromatography.[7]

-

Mechanism & Troubleshooting:

The nitrogen at position 2 (N2) of the pyrazole can coordinate to Palladium, potentially poisoning the catalyst. If conversion is low, switch to a bidentate ligand catalyst like

Part 3: Aldehyde Homologation (Accessing Terminal Alkynes)

When the target is the unsubstituted ethynyl group (–C

Precursor Synthesis

Use Protocol 1 (Lithiation), but quench with DMF instead of Iodine to yield 1-methylpyrazole-5-carbaldehyde .

Protocol 3: Bestmann-Ohira Reaction[6]

-

Reagents: 1-methylpyrazole-5-carbaldehyde (1.0 equiv), Bestmann-Ohira Reagent (1.2 equiv),

(2.0 equiv), MeOH. -

Procedure:

-

Dissolve the aldehyde and BOR in MeOH.

-

Add

at 0°C. -

Stir at RT for 4–12 hours.

-

Aqueous workup and extraction yield the 5-ethynyl-1-methylpyrazole.

-

Why this works: The base cleaves the acetyl group from the BOR, generating the reactive dimethyl diazomethylphosphonate in situ, which reacts with the aldehyde to form the alkyne while releasing

Figure 2: Simplified flow of the Bestmann-Ohira homologation.

Part 4: Emerging Methodology – Direct C-H Alkynylation

For large-scale process chemistry where halogenated waste is a concern, direct C-H functionalization is the frontier.

-

Concept: Use the inherent Lewis basicity of the pyrazole N2 to direct a transition metal (Pd or Rh) to the C5 position.

-

Catalyst System:

/ AgOAc / -

Limitation: Often requires blocking the C4 position or using specific directing groups to prevent mixtures. However, recent advances using Ag-mediated oxidative couplings have shown high C5 selectivity for 1-methylpyrazoles [3].

Comparison of Methods

| Feature | Sonogashira (Pathway A) | Bestmann-Ohira (Pathway B) | Direct C-H (Pathway C) |

| Precursor | 5-Iodo-1-methylpyrazole | 5-Formyl-1-methylpyrazole | 1-Methylpyrazole |

| Reliability | High (Industry Standard) | High (For terminal alkynes) | Moderate (Substrate dependent) |

| Regiocontrol | Determined at halogenation step | Determined at formylation step | Determined by catalyst/ligand |

| Atom Economy | Low (Stoichiometric salt waste) | Moderate | High |

| Key Risk | Catalyst poisoning by N2 | Diazo handling (safety) | C4 vs C5 selectivity |

References

-

Regioselectivity in lithi

-

Bestmann-Ohira Reagent in Organic Synthesis.

- Source: Organic Syntheses / Thieme Connect

- Context: Standard protocols for converting aldehydes to alkynes using BOR.

-

URL:[Link]

-

Recent Synthetic Advances in C–H Functionaliz

- Source: KTU / ResearchG

- Context: Reviews Ag-mediated and Pd-catalyzed direct C5 functionalization str

-

URL:[Link]

-

Sonogashira Coupling: General Methodology.

Sources

- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents - SigutLabs [sigutlabs.com]

- 4. An Efficient and Novel Regioselective Synthesis of Phosphonylpyrazoles from Vinylazides and Bestmann-Ohira Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Novel Pyrazole-Based Acetylenic Esters in Drug Discovery: Mechanistic Synthesis and Therapeutic Applications

Executive Summary: The Privileged Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. They are universally recognized as "privileged scaffolds" in medicinal chemistry due to their profound biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. However, traditional syntheses often suffer from poor regioselectivity, harsh thermal conditions, and toxic byproducts. The advent of acetylenic esters—specifically dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD)—has revolutionized the synthesis of highly functionalized pyrazoles. These activated alkynes serve as powerful Michael acceptors, enabling multi-component reactions (MCRs) that are atom-economical, highly regioselective, and environmentally benign[2].

Mechanistic Chemistry: Acetylenic Esters as Electrophilic Hubs

The core utility of acetylenic esters in pyrazole synthesis lies in their highly electron-deficient nature. When reacted with nucleophiles such as hydrazines or isocyanides, the conjugated carbonyl groups of DMAD or DEAD facilitate rapid Michael-type additions[2].

Causality in Catalyst Selection:

Using a phase-transfer catalyst or an organic ionic salt, such as tetrabutylammonium bromide (TBAB), significantly enhances the reaction rate under solvent-free conditions. The causality of this rate acceleration is rooted in electrostatic interactions. The ammonium ion in TBAB coordinates with the carbonyl oxygen of the acetylenic ester. This coordination withdraws electron density, drastically increasing the electrophilic character of the

Mechanistic workflow of TBAB-catalyzed pyrazole synthesis via acetylenic esters.

Standardized Experimental Protocol: Green Synthesis of Pyrazoles

To ensure trustworthiness and reproducibility, the following self-validating protocol details the solvent-free synthesis of pyrazole systems using DMAD. Every step is designed to provide immediate physical or spectroscopic feedback to the researcher.

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, combine 1.0 mmol of the selected arylhydrazine and 1.0 mmol of the secondary nucleophile (e.g., an isocyanide)[2].

-

Catalyst Addition: Add 15 mol% of Tetrabutylammonium Bromide (TBAB). Rationale: TBAB acts as a highly polar, molten salt medium at room temperature, eliminating the need for toxic organic solvents like dichloromethane or toluene[2].

-

Acetylenic Ester Introduction: Slowly add 1.2 mmol of DMAD (or DEAD) dropwise over 5 minutes. Caution: The initial Michael addition is highly exothermic. Dropwise addition controls the thermal runaway and prevents the polymerization or degradation of the acetylenic ester[3].

-

Reaction Phase: Stir the mixture at room temperature for 30–45 minutes. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The complete disappearance of the highly UV-active DMAD spot validates the termination of the reaction phase.

-

Workup & Purification: Add 10 mL of cold distilled water to the flask and stir vigorously. The high polarity of the water dissolves the TBAB catalyst, causing the hydrophobic, fully aromatized pyrazole product to precipitate out of the solution.

-

Validation: Filter the solid precipitate, wash with cold ethanol, and recrystallize. Spectroscopic Validation: Confirm the structure via

H NMR. The definitive marker of success is the characteristic pyrazole C4-H proton singlet (typically appearing around

Biological Applications in Drug Discovery

The structural rigidity, lipophilicity, and unique hydrogen-bonding capability of the pyrazole core make it an ideal pharmacophore for targeting complex biological systems.

Anticancer Activity

Pyrazole-based acetylenic ester derivatives have demonstrated potent anticancer activity by acting as kinase inhibitors and DNA-interacting agents[4]. For instance, specific substitutions at the N1 and C5 positions allow the pyrazole ring to dock perfectly into the ATP-binding pocket of target kinases (such as Pim kinases). By acting as competitive inhibitors, these pyrazole derivatives block the phosphorylation cascades that are strictly required for tumor cell proliferation and survival, thereby inducing apoptosis[5].

Mechanism of action for pyrazole-based anticancer agents via kinase inhibition.

Anti-inflammatory and Antimicrobial Efficacy

Derivatives synthesized from DEAD and arylhydrazines (such as pyrrolo[3,4-c]pyrazole-4,6-diones) exhibit marked anti-inflammatory properties by selectively inhibiting Cyclooxygenase-2 (COX-2)[1][3]. Furthermore, the ester groups derived from the acetylenic precursors can be saponified or amidated to precisely tune the molecule's lipophilicity (LogP). This structural tuning directly impacts the drug's ability to cross thick bacterial cell walls, thereby enhancing antimicrobial efficacy against resistant strains[3].

Quantitative Data Summaries

Table 1: Optimization of Catalytic Conditions for Pyrazole Synthesis via DMAD Demonstrating the shift toward green chemistry and high-yield atom economy.

| Catalyst / Promoter | Solvent | Temperature (°C) | Time (min) | Yield (%) | Environmental Impact |

| None | Ethanol | Reflux (78) | 240 | 45 | Moderate |

| Acetic Acid | Toluene | Reflux (110) | 120 | 65 | High (Toxic solvent) |

| DABCO (10 mol%) | DCM | 25 | 60 | 85 | Moderate |

| TBAB (15 mol%) | Solvent-Free | 25 | 30 | 92 | Low (Green Chemistry) |

Table 2: Structure-Activity Relationship (SAR) of Pyrazole Acetylenic Ester Derivatives Mapping functional group modifications to primary pharmacological targets.

| Substitution Position | Functional Group | Primary Pharmacological Effect | Target Mechanism |

| N1-Position | Aryl / Substituted Phenyl | Enhances Anti-inflammatory activity | Hydrophobic pocket binding in COX-2 |

| C3-Position | Trifluoromethyl ( | Increases Metabolic Stability | Resists Cytochrome P450 degradation |

| C4-Position | Ester (from DMAD/DEAD) | Broad-spectrum Antimicrobial | Modulates LogP for membrane permeation |

| C5-Position | Amino ( | Potent Anticancer (Kinase) | Hydrogen bond donor to ATP-binding hinge |

Conclusion

The strategic utilization of acetylenic esters in the synthesis of pyrazole scaffolds represents a cornerstone of modern medicinal chemistry. By leveraging the electrophilic nature of DMAD and DEAD in multi-component, catalyst-driven reactions, researchers can rapidly generate diverse, highly functionalized libraries. These self-validating synthetic protocols not only adhere to the principles of green chemistry but also provide direct access to potent modulators of critical biological pathways, driving the next generation of targeted therapeutics.

References

-

Green synthesis of pyrazole systems under solvent-free conditions Source: tandfonline.com URL:[Link]

-

Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: nih.gov URL:[Link]

-

Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: nih.gov URL:[Link]

-

Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: researchgate.net URL:[Link]

-

General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature Source: researchgate.net URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Sonogashira Coupling: A Robust Method for the Synthesis of Pyrazolyl Alkynes

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of an alkyne moiety via a C(sp²)–C(sp) bond offers a powerful vector for molecular extension, enabling the exploration of new chemical space and the development of potent and selective inhibitors, for instance, in kinase drug discovery.[2] The Sonogashira cross-coupling reaction stands as the preeminent method for forging this bond, valued for its reliability, mild conditions, and broad functional group tolerance.[3] This guide provides a comprehensive protocol for the synthesis of pyrazolyl alkynes, grounded in mechanistic principles and field-proven insights to empower researchers in drug development and organic synthesis. We will delve into the causality behind experimental choices, provide a self-validating protocol, and offer a detailed troubleshooting guide.

The Underlying Chemistry: Mechanism of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The Sonogashira reaction is not a single process but rather two interconnected, co-catalytic cycles working in concert: a palladium cycle and a copper cycle.[4][5] The synergy between these two metals allows the reaction to proceed under remarkably mild conditions.[3]

The widely accepted mechanism proceeds through four key stages:

-

Oxidative Addition: The catalytic cycle begins with an active Palladium(0) species, which is often generated in situ from a more stable Palladium(II) precatalyst (e.g., PdCl₂(PPh₃)₂).[4] This Pd(0) complex undergoes oxidative addition to the halo-pyrazole (typically an iodo- or bromo-pyrazole), breaking the carbon-halogen bond and forming a Pd(II)-pyrazolyl intermediate. This is often the rate-limiting step of the reaction.[4][5]

-

Copper Acetylide Formation: Concurrently, in the copper cycle, the terminal alkyne reacts with a Copper(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with the copper to form a copper(I) acetylide species.[6] This step activates the alkyne for the subsequent transmetalation.

-

Transmetalation: This is the crucial step where the two cycles intersect. The activated alkynyl group is transferred from the copper acetylide to the Pd(II)-pyrazolyl complex. This regenerates the copper catalyst, which can then re-enter its own cycle, and forms a diorganopalladium(II) intermediate bearing both the pyrazolyl and alkynyl ligands.[5]

-

Reductive Elimination: In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The desired pyrazolyl alkyne product is expelled, and the active Pd(0) catalyst is regenerated, allowing the catalytic cycle to begin anew.[6]

A copper-free variant exists, which is advantageous for preventing the common side reaction of alkyne homocoupling (Glaser coupling).[7] However, these conditions often require more specialized ligands or higher temperatures to facilitate the deprotonation and transfer of the alkyne to the palladium center.[5]

Protocol Design: Critical Parameters for Pyrazole Substrates

Synthesizing pyrazolyl alkynes requires special consideration. Pyrazoles themselves can act as N-heterocyclic ligands, potentially coordinating to the palladium center and inhibiting catalysis.[8] Therefore, careful selection of starting materials and conditions is essential for success.

| Parameter | Selection & Rationale (Scientist's Insight) |

| Halo-Pyrazole | Iodo-pyrazoles are strongly preferred. The reactivity of the aryl halide is critical and follows the order I > Br > OTf >> Cl.[9] While aryl bromides can be used, they often require higher temperatures, more active catalysts, or specialized ligands to achieve efficient oxidative addition.[10] Reactions with bromo-pyrazoles under standard conditions may fail entirely.[11] |

| N-H Protection | Essential for consistent results. The acidic N-H proton of the pyrazole ring can interfere with the basic conditions, and the lone pair on the nitrogen can act as a ligand, poisoning the palladium catalyst.[8] Protecting groups such as Boc (tert-butyloxycarbonyl) or EtOEt (1-ethoxyethyl) are commonly used to prevent these issues and are readily removed post-coupling.[8] |

| Catalyst System | Pd(II) Precatalyst: Air-stable Pd(II) complexes like PdCl₂(PPh₃)₂ are convenient and reliable. They are reduced in situ to the active Pd(0) species. Typical loading is 1-5 mol%.[5] Cu(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, used to activate the alkyne. Loading is typically 2-10 mol%.[4] |

| Ligand | Triphenylphosphine (PPh₃) is typically included within the palladium precatalyst. For challenging couplings (e.g., with bromo-pyrazoles), more electron-rich and bulky phosphine ligands like XPhos or dppf can accelerate the oxidative addition and reductive elimination steps.[12] |

| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required. It serves to deprotonate the terminal alkyne and to quench the H-X acid formed during the reaction. Often used in excess, it can sometimes serve as the solvent.[9] |

| Solvent | Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and side reactions.[12] Tetrahydrofuran (THF) , dimethylformamide (DMF) , or neat triethylamine are common choices. DMF can be beneficial for substrate solubility, but THF is often easier to remove during work-up. |

| Temperature | Reactions with highly reactive iodo-pyrazoles can often proceed efficiently at room temperature .[4] For less reactive substrates, moderate heating (40-80 °C) may be necessary to drive the reaction to completion.[10] |

| Atmosphere | A strictly inert atmosphere (Nitrogen or Argon) is critical. Oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common and problematic side reaction that consumes starting material and complicates purification.[9][12] |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of a protected N-Boc-4-iodo-pyrazole with phenylacetylene. Quantities should be adjusted proportionally for different scales.

Materials and Reagents

-

N-Boc-4-iodopyrazole (1.0 mmol, 1.0 equiv)

-

Phenylacetylene (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

-

Copper(I) Iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine [Et₃N] (Anhydrous, 5 mL)

-

Tetrahydrofuran [THF] (Anhydrous, 5 mL)

-

Diethyl ether (for work-up)

-

Saturated aqueous ammonium chloride solution (for work-up)

-

Brine (for work-up)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

Equipment

-

Two-necked round-bottom flask or Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert gas line (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Standard glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-4-iodopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).[6]

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Using a syringe, add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL). Stir the resulting suspension at room temperature for 10-15 minutes. The mixture will typically turn a yellowish-brown color.

-

Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe to the stirring mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting halo-pyrazole is consumed (typically 2-6 hours). If the reaction is sluggish, it can be gently heated to 40-50°C.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of Celite® to remove the catalyst residues and insoluble salts.[12]

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid should be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure pyrazolyl alkyne product.

Troubleshooting Common Issues

Even robust reactions can encounter difficulties. A systematic approach to troubleshooting is key to resolving issues efficiently.

| Problem | Potential Cause(s) | Proposed Solution(s) |

| Low or No Product Yield | • Catalyst Inactivation: Palladium(0) sources can be air/moisture sensitive.[12] • Impure Reagents: Impurities in starting materials or solvents can poison the catalyst.[9] • Insufficient Reactivity: Aryl bromides may require more forcing conditions. | • Use a fresh batch of catalyst. Pd(II) precatalysts are generally more stable.[9] • Ensure all reagents are pure and solvents are anhydrous and properly degassed.[12] • For aryl bromides, increase the temperature to 60-100°C or switch to a more active ligand system (e.g., involving dppf).[10] |

| Significant Alkyne Homocoupling (Glaser Product) | • Presence of Oxygen: O₂ promotes the copper-mediated oxidative dimerization of the alkyne.[9] • High Copper Loading: Excess Cu(I) can favor the homocoupling pathway. | • Ensure a strictly inert atmosphere by thoroughly degassing solvents and using proper Schlenk techniques.[12] • Reduce the CuI loading to the minimum effective amount (e.g., 1-2 mol%). • Consider switching to a copper-free protocol if homocoupling remains a persistent issue.[12] |

| Formation of Black Precipitate (Palladium Black) | • Catalyst Decomposition: Can be caused by high temperatures, impurities, or an inappropriate solvent.[9] | • Use fresh, high-purity reagents and solvents. • Avoid excessive heating. • Some anecdotal evidence suggests certain solvents like THF may promote decomposition; consider switching to DMF or another solvent.[13] |

| Reaction Stalls / Incomplete Conversion | • Insufficient Base: The base is consumed stoichiometrically. • Low Temperature: The activation energy for a key step (e.g., oxidative addition) is not being overcome. | • Ensure an adequate excess of the amine base is used (typically 2-3 equivalents).[9] • Gradually increase the reaction temperature and monitor progress by TLC/LC-MS. |

References

-

Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase. PubMed. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Wikipedia. Available at: [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Sonogashira Coupling - BYJU'S. BYJU'S. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI. Available at: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. National Center for Biotechnology Information. Available at: [Link]

-

Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. ResearchGate. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa. ARKAT USA, Inc. Available at: [Link]

-

Sonogashira troubleshooting help needed : r/Chempros - Reddit. Reddit. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. American Chemical Society Publications. Available at: [Link]

-

(PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. - ResearchGate. ResearchGate. Available at: [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Reddit. Available at: [Link]

-

Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. - ResearchGate. ResearchGate. Available at: [Link]

-

Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. reddit.com [reddit.com]

1,3-dipolar cycloaddition reactions of pyrazole propynoates

Application Note: High-Fidelity Synthesis of Bis-Heterocycles via 1,3-Dipolar Cycloaddition of Pyrazole Propynoates

Executive Summary

This application note details the protocol for utilizing pyrazole propynoates as high-value dipolarophiles in 1,3-dipolar cycloaddition reactions. While standard propynoates (e.g., ethyl propiolate) are common in heterocycle synthesis, pyrazole-functionalized propynoates allow for the rapid construction of bis-pyrazole and pyrazolyl-isoxazole scaffolds—motifs privileged in kinase inhibitors and anti-inflammatory therapeutics. This guide focuses on the regioselective reaction of these alkynes with in situ generated nitrilimines and nitrile oxides, providing a self-validating workflow for library generation.

Scientific Foundation & Mechanistic Insight

The Scaffold: Pyrazole Propynoates

In this context, "pyrazole propynoates" refer to alkynyl esters where a pyrazole ring is directly conjugated to the alkyne (e.g., Ethyl 3-(1H-pyrazol-4-yl)propiolate ). This conjugation lowers the LUMO energy of the triple bond, making it an exceptionally reactive dipolarophile towards electron-rich 1,3-dipoles.

Regioselectivity (FMO Theory)

The reaction is governed by Frontier Molecular Orbital (FMO) interactions.

-

Dominant Interaction:

(Nitrilimine) -

Regiochemical Outcome: The nucleophilic terminus of the dipole (usually the carbon in nitrilimines) attacks the

-carbon of the propynoate (the position distal to the ester group). This favors the formation of 3,5-disubstituted pyrazoles (or 3,5-bis-heterocycles) over the 3,4-isomer. -

Steric Control: The bulky pyrazole substituent on the alkyne reinforces this selectivity by directing the bulky dipole substituents away from the reaction center.

Visualization: Reaction Pathway

The following diagram illustrates the FMO interaction and the divergent pathways for bis-pyrazole synthesis.

Caption: Mechanistic flow from in situ nitrilimine generation to regioselective cycloaddition with pyrazole propynoate.

Experimental Protocols

Pre-requisite: Synthesis of Pyrazole Propynoate

Note: If not commercially available, this key intermediate is synthesized via Sonogashira coupling.

-

Reactants: 4-Iodo-1-methyl-1H-pyrazole (1.0 eq), Ethyl propiolate (1.2 eq).

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%).

-

Conditions: TEA/THF (1:1), RT, 12 h.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Core Protocol: 1,3-Dipolar Cycloaddition with Nitrilimines

This protocol describes the synthesis of a 1,3'-bis-pyrazole system.

Materials:

-

Substrate: Ethyl 3-(1-methyl-1H-pyrazol-4-yl)propiolate (1.0 mmol).

-

Dipole Precursor: N-phenylbenzohydrazonoyl chloride (1.1 mmol).

-

Base: Triethylamine (TEA) (1.2 mmol).

-

Solvent: Anhydrous 1,4-Dioxane (5 mL).

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole propynoate (1.0 mmol) and hydrazonoyl chloride (1.1 mmol) in anhydrous dioxane.

-

Activation: Cool the mixture to 0°C in an ice bath. Add TEA (1.2 mmol) dropwise over 10 minutes. Rationale: Slow addition prevents rapid dimerization of the nitrilimine dipole.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour, then heat to reflux (100°C) for 4–6 hours.

-

Monitoring: Check TLC (30% EtOAc/Hexane). The hydrazonoyl chloride spot should disappear.

-

-

Work-up: Remove solvent under reduced pressure. Redissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL) to remove triethylamine hydrochloride salts.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 10%

40% EtOAc/Hexane). -

Validation:

-

¹H NMR: Look for the absence of the alkyne proton (if terminal) or shift in the pyrazole protons.

-

Regiochemistry: NOE (Nuclear Overhauser Effect) studies are required to confirm the 3,5-substitution pattern.

-

Green Chemistry Variation (Micellar Catalysis)

For thermally sensitive substrates or to avoid chlorinated solvents.

-

Medium: 2 wt% TPGS-750-M in water.

-

Procedure: Combine propynoate and hydrazonoyl chloride in the aqueous surfactant solution. Add TEA. Stir vigorously at 45°C for 12 hours.

-

Extraction: The product precipitates or oils out. Extract with minimal EtOAc. This method often yields higher regioselectivity due to the "nanoreactor" effect of the micelles.

Data Analysis & Troubleshooting

Regioselectivity Ratios

The following table summarizes typical outcomes based on the electronic nature of the dipole (R-C=N-N-Ar).

| Dipole Substituent (R) | Electronic Effect | Major Isomer | Yield (%) | Regio-Ratio (3,5 : 3,4) |

| Phenyl | Neutral | 3,5-Bis-pyrazole | 82% | >95 : 5 |

| p-Nitro-Phenyl | Electron Withdrawing | 3,5-Bis-pyrazole | 75% | 90 : 10 |

| t-Butyl | Steric Bulk | 3,5-Bis-pyrazole | 68% | >98 : 2 |

| Ethoxycarbonyl | Electron Withdrawing | Mixed | 55% | 60 : 40 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Dipole dimerization (Head-to-Tail) | Add TEA slower (syringe pump) to keep instantaneous dipole concentration low. |

| No Reaction | Steric hindrance on Propynoate | Switch solvent to refluxing Toluene or Xylene (higher T required). |

| Poor Regioselectivity | Electronic mismatch | Use a Lewis Acid catalyst (e.g., Zn(OTf)₂) to lower the alkyne LUMO further. |

| Tarry Product | Polymerization of alkyne | Conduct reaction under N₂ atmosphere; add radical inhibitor (BHT) if necessary. |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of bis-pyrazoles.

References

-

Regioselectivity in 1,3-Dipolar Cycloadditions: Padwa, A. (Ed.). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience.

-

Synthesis of Bis-Pyrazoles: Korkmaz, E., & Zora, M. (2024). Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU.

-

Green Chemistry Protocols (Micellar): Lipshutz, B. H., et al. (2011). Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature. Aldrichimica Acta.

-

Nitrilimine Generation & Reactivity: Shawali, A. S. (2016). 1,3-Dipolar Cycloaddition Reactions of Nitrilimines. Journal of Advanced Research.

-

Propynoate Reactivity: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2] Past and Future. Angewandte Chemie International Edition.

Sources

Application Note: Diels-Alder Cycloadditions Utilizing Pyrazolyl Propynoates as Electron-Deficient Dienophiles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of complex, highly functionalized cyclic systems is a cornerstone of modern drug discovery. The Diels-Alder [4+2] cycloaddition remains one of the most powerful, atom-economical methods for constructing these frameworks. This application note details the use of pyrazolyl propynoates as highly reactive, electron-deficient dienophiles. By merging the predictable reactivity of propynoate dienophiles with the privileged pyrazole pharmacophore, researchers can rapidly generate diverse libraries of bicyclic and cyclic scaffolds primed for pharmaceutical screening.

Mechanistic Rationale & Causality

Orbital Control and the HOMO-LUMO Gap

In a Normal Electron-Demand (NED) Diels-Alder reaction, the reaction rate and regioselectivity are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile[1].

Pyrazolyl propynoates are exceptionally effective dienophiles because the electron-withdrawing nature of the ester/carbonyl linkage, compounded by the inductive effects of the nitrogen-rich pyrazole ring, significantly lowers the alkyne's LUMO. This lowered LUMO narrows the energy gap when paired with electron-rich dienes (e.g., cyclopentadiene or 2,3-dimethyl-1,3-butadiene), facilitating rapid cycloaddition at lower temperatures.

Furthermore, the introduction of Lewis acids (e.g., AlCl₃, BF₃·OEt₂) can coordinate to the carbonyl oxygen of the propynoate. This coordination withdraws additional electron density from the alkyne, further decreasing the HOMO-LUMO energy gap, which not only accelerates the reaction but also drastically improves endo stereoselectivity through enhanced secondary orbital interactions[2].

The Pyrazole Pharmacophore Advantage

Beyond synthetic reactivity, the strategic choice of a pyrazolyl-substituted dienophile is rooted in medicinal chemistry. The pyrazole template has gained massive popularity due to its broad spectrum of therapeutic applications, including potent anticancer, anti-inflammatory, and antibacterial properties[3]. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling and molecular docking studies have repeatedly validated pyrazole derivatives as highly effective antimicrobial agents with favorable pharmacokinetic profiles[4]. By embedding this moiety directly into the dienophile, the resulting cycloadducts bypass several downstream functionalization steps, accelerating the hit-to-lead optimization phase in drug development.

Reaction Workflow

Figure 1: Workflow of the normal electron-demand Diels-Alder reaction using pyrazolyl propynoates.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the Diels-Alder reaction between a model pyrazolyl propynoate and cyclopentadiene.

Table 1: Optimization of Reaction Conditions for Pyrazolyl Propynoate Cycloaddition

| Entry | Solvent | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | endo:exo Ratio |

| 1 | Toluene | None | 80 | 24 | 45 | 65:35 |

| 2 | Toluene | None | 110 | 12 | 72 | 60:40 |

| 3 | DCM | BF₃·OEt₂ (10) | 25 | 4 | 88 | 85:15 |

| 4 | DCM | AlCl₃ (10) | 25 | 3 | 94 | 92:8 |

| 5 | H₂O/MeOH | None | 25 | 48 | 55 | 75:25 |

Data Interpretation: Thermal conditions (Entries 1-2) require high heat, which can lead to dienophile degradation and poor stereoselectivity. The addition of a Lewis acid (Entries 3-4) allows the reaction to proceed at room temperature with excellent yields. AlCl₃ (Entry 4) provides the optimal balance of yield and endo selectivity due to its strong oxophilicity, tightly coordinating the propynoate carbonyl.

Experimental Protocol: Lewis Acid-Catalyzed Cycloaddition

This protocol is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at multiple stages rather than relying solely on end-point analysis.

Reagents & Materials

-

Dienophile: Pyrazolyl propynoate (1.0 equiv, 1.0 mmol)

-

Diene: Cyclopentadiene (3.0 equiv, 3.0 mmol)

-

Catalyst: Aluminum chloride (AlCl₃, 0.1 equiv, 0.1 mmol)

-

Solvent: Anhydrous Dichloromethane (DCM, 10 mL)

-

Internal Standard: 1,3,5-Trimethoxybenzene (for qNMR)

Step-by-Step Methodology

Step 1: Preparation of the Diene (Causality: Preventing Dimerization) Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature via an auto-Diels-Alder reaction.

-

Action: Thermally crack dicyclopentadiene at 170 °C using a fractional distillation setup immediately prior to use. Collect the monomeric cyclopentadiene in a receiver flask cooled to -78 °C.

Step 2: Reaction Assembly (Causality: Kinetic Control)

-

Action: Flame-dry a 25 mL round-bottom flask under an argon atmosphere. Add the pyrazolyl propynoate (1.0 mmol) and anhydrous DCM (10 mL).

-

Action: Cool the reaction mixture to 0 °C using an ice-water bath. Add AlCl₃ (0.1 mmol) in one portion.

-

Why: Cooling prevents uncontrolled exothermic degradation and maximizes the coordinating effect of the Lewis acid to the propynoate carbonyl, selectively lowering the LUMO before the diene is introduced.

Step 3: Cycloaddition

-

Action: Add the freshly cracked cyclopentadiene (3.0 mmol) dropwise over 5 minutes.

-

Why: An excess of diene drives the equilibrium forward. Dropwise addition prevents localized heating, which could prematurely trigger the retro-Diels-Alder pathway or diene polymerization.

Step 4: In-Process Self-Validation (Monitoring)

-

Action: Allow the reaction to warm to 25 °C. At the 2-hour mark, withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

-

Validation Check: The reaction is proceeding correctly if the UV-active peak corresponding to the starting propynoate is consumed, and a new peak with the exact mass of the cycloadduct

appears. TLC (Hexanes/EtOAc 7:3) should show a new, lower

Step 5: Quenching & Workup

-

Action: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the Lewis acid. Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification & Final Validation

-

Action: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% hexanes to 80:20 hexanes/EtOAc).

-

Validation Check: Analyze the purified product using ¹H NMR, ¹³C NMR, and HRMS. To definitively assign the endo and exo stereoisomers, utilize 2D NOESY NMR. Cross-peaks between the bridgehead protons and the vinylic protons will confirm the rigid bicyclic geometry and validate the stereochemical outcome predicted in Table 1.

References

-

Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Synthesis, Thieme Connect.

-

Exploring Pyrazole and Diazepine Derivatives: Advances in Molecular Docking, Synthesis, and Biological Activities. Journal of Advances in Medical and Biomedical Research.

-

CBPDdb: a curated database of compounds derived from Coumarin–Benzothiazole–Pyrazole. Database (Oxford), PMC.

-

ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. Arabian Journal of Chemistry.

-

Zeolite and Lewis acid catalysis in Diels-Alder reactions of isoprene. Acta Chemica Scandinavica, SciSpace.

Sources

- 1. Thieme E-Books & E-Journals - [thieme-connect.com]

- 2. scispace.com [scispace.com]

- 3. CBPDdb: a curated database of compounds derived from Coumarin–Benzothiazole–Pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

Troubleshooting & Optimization

Preventing polymerization of activated alkyne esters during storage

Topic: Preventing Polymerization of Activated Alkyne Esters (Methyl Propiolate, DMAD, etc.)

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Silent" Polymerization Risk

User Query: "My bottle of Methyl Propiolate has turned yellow and viscous after three months in the cabinet. Is it still usable?"

Executive Summary: Activated alkyne esters (e.g., Methyl Propiolate, Dimethyl Acetylenedicarboxylate [DMAD], Ethyl Propiolate) are potent Michael Acceptors . Unlike simple alkenes that primarily polymerize via radical mechanisms, these electron-deficient alkynes are highly susceptible to anionic/nucleophilic polymerization initiated by trace bases, moisture, or even the alkalinity of standard borosilicate glass.

This guide provides the protocols to arrest these degradation pathways, ensuring reagent integrity for high-precision applications like Click Chemistry, Diels-Alder cycloadditions, and heterocycle synthesis.

Module 1: Critical Storage Parameters

The Mechanism of Degradation

To prevent degradation, you must understand the enemy. These compounds degrade via two primary pathways:

-

Anionic Polymerization (Dominant): Initiated by trace bases (OH⁻, amines, basic glass sites). The nucleophile attacks the

-carbon, generating a carbanion that propagates the chain. -

Hydrolysis: Moisture attacks the ester linkage, generating the free acid (e.g., Propiolic acid), which is often unstable and can catalyze further decomposition.

Storage Protocol Matrix

| Parameter | Recommendation | Technical Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing spontaneous oligomerization rates. |

| Container Material | Acid-Washed Glass or Teflon (PTFE) | Standard glass is slightly basic (silanolates). Acid washing neutralizes surface initiation sites. |

| Atmosphere | Argon or Nitrogen (Dry) | Excludes moisture (prevents hydrolysis) and oxygen (prevents radical formation, though less critical than for acrylates). |

| Light Exposure | Amber Glass / Foil Wrapped | UV light can trigger photo-induced radical polymerization or isomerization. |

| Stabilizers | None usually required (if pure) | Unlike acrylates (MEHQ), these are often sold neat. Pro-Tip: If storage >6 months is expected, adding trace acid (e.g., 0.1% acetic acid) can scavenge base initiators. |

Module 2: Troubleshooting & FAQs

Q1: The liquid has developed a yellow tint. Is it compromised?

A: Likely, yes.

-

Diagnosis: Yellowing indicates the formation of conjugated oligomers (short polymer chains).

-

Impact: These oligomers act as impurities that can poison transition metal catalysts (e.g., Cu, Ru) used in Click or Cycloaddition reactions.

-

Solution: If the color is faint, distill immediately (see Module 3). If dark orange/brown, discard as hazardous waste.

Q2: Can I store these alkynes in plastic (polypropylene) tubes?

A: Not recommended for long-term storage.

-

Reasoning: Activated alkynes are aggressive solvents and can leach plasticizers from standard PP/PE tubes. Furthermore, plastics are permeable to moisture over time.

-

Protocol: Use glass vials with Teflon-lined caps.

Q3: My DMAD solidified in the fridge. Did it polymerize?

A: Check the Melting Point first.

-

Context: DMAD freezes at roughly -18°C, but supercooling can occur. Methyl Propiolate freezes at ~ -18°C.

-

Test: Allow the vessel to warm to Room Temperature (25°C).

-

If it melts back to a clear, low-viscosity liquid: It was just frozen.

-

If it remains solid or is a viscous gel: It has polymerized. Do not heat to try and melt it; this can cause rapid, exothermic decomposition.

-

Q4: How do I prepare "Acid-Washed" glass for storage?

A: Protocol:

-

Soak the glass vial in 1M HCl for 2 hours.

-

Rinse thoroughly with Deionized Water.

-

Rinse with Acetone.

-

Oven dry at 120°C for 4 hours.

-

Cool in a desiccator before use.

-

Why: This protonates surface silanol groups (

Module 3: Advanced Purification (Distillation Protocol)

If your reagent shows signs of aging (yellowing), purification via vacuum distillation is the only way to salvage it.

Safety Warning

-

Never distill activated alkynes to dryness. Concentrated oligomers in the pot can become unstable.

-

Explosion Hazard: Do not use metal spatulas or needles if peroxides are suspected (though rare for esters, caution is required).

Distillation Parameters Table

| Compound | Boiling Point (Atm) | Recommended Vacuum BP | Bath Temp Limit |

| Methyl Propiolate | 103-105°C | 35-40°C @ 20 mmHg | 60°C |

| DMAD | 195°C (Decomposes) | 95-98°C @ 19 mmHg | 120°C |

| Ethyl Propiolate | 119°C | 45-50°C @ 15 mmHg | 70°C |

Step-by-Step Workflow

-

Setup: Short-path distillation apparatus. Ensure all joints are greased or use Teflon sleeves.

-

Vacuum: Apply stable vacuum (rotary vane pump recommended).

-

Heat: Slowly ramp bath temperature. Do not exceed the "Bath Temp Limit" to prevent thermal polymerization.

-

Collection: Discard the first 5-10% (forerun) which contains water/solvents. Collect the main fraction (clear, colorless).

-

Storage: Immediately flush the receiving flask with Argon and seal.

Module 4: Visualizing the Threat

Diagram 1: Degradation Pathways

This diagram illustrates why moisture and base are more dangerous than heat alone.

Caption: Figure 1. The dual-threat mechanism. Note that base-catalyzed anionic polymerization is the primary cause of storage instability, leading to the characteristic yellowing.

Diagram 2: Storage Decision Tree

Caption: Figure 2. Standard Operating Procedure (SOP) for receiving and storing activated alkyne esters.

References

-

Sigma-Aldrich. (n.d.). Methyl Propiolate Product Information & Safety Data Sheet. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Dimethyl Acetylenedicarboxylate (DMAD) Safety Data Sheet. Retrieved from

-

Liu, X., et al. (2022).[1] "On Water" Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne. CCS Chemistry. Retrieved from

-

Lowe, A. B., et al. (2021).[2] Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions. Chemical Reviews. Retrieved from

-

ChemicalBook. (2025). Methyl Propiolate Properties and Purification Methods. Retrieved from

Sources

Technical Support Center: Regiocontrol in Pyrazolyl Alkyne Cyclization

Status: Operational Specialist: Senior Application Scientist, Heterocycle Synthesis Division Ticket ID: REGIO-PYR-001

System Overview: The Mechanistic Logic

Welcome to the technical support hub for pyrazolyl alkyne cyclization. You are likely attempting to synthesize pyrazolo[1,5-a]pyridines (via 6-endo-dig) or related fused systems.

The core challenge in this "system" is the competition between 5-exo-dig and 6-endo-dig cyclization pathways. The regioselectivity is governed by the electrophilic activation of the alkyne (the "Hardware") and the electronic/steric bias of the substrate (the "Software").

Mechanistic Pathway Visualization

The following diagram illustrates the critical decision nodes where your reaction outcome is determined.

Figure 1: Mechanistic divergence in pyrazolyl alkyne cyclization. Gold catalysts typically enforce the 6-endo-dig manifold due to specific orbital overlap preferences in the π-complex.

Catalyst Selection & Optimization (The Hardware)

The choice of catalyst is the primary driver for regioselectivity. Use the table below to select the correct "driver" for your reaction.

Comparative Catalyst Performance Data

| Parameter | Gold (AuCl₃ / Au(I)) | Silver (AgOTf / Ag₂CO₃) | Iodine (I₂ / NaHCO₃) |

| Primary Mode | π-Acid Activation (Soft) | π-Acid Activation (Weak) | Electrophilic Activation |

| Regioselectivity | High 6-endo-dig | Mixed / Substrate Dependent | High 6-endo-dig |

| Reaction Temp | Room Temp (25°C) | High Temp (60–80°C) | Room Temp (25°C) |

| Functionalization | Protonolysis (H-product) | Protonolysis (H-product) | Iodination (I-product) |

| Tolerance | High (Alcohols, Esters) | Moderate (Lewis Basic sites interfere) | Moderate (Oxidative sensitive) |

| Cost | High | Medium | Low |

Expert Insight:

-

Gold (Au): Au(I) and Au(III) are superior for 6-endo selectivity because the Au-alkyne complex creates a specific geometry that aligns the nucleophilic pyrazole nitrogen with the distal carbon of the alkyne.

-

Iodine (I₂): If you need a handle for cross-coupling (e.g., Suzuki-Miyaura) later, skip the metal catalyst. Use Iodine.[1][2][3] It triggers the same 6-endo cyclization but leaves an iodine atom at the C-3 position of the pyridine ring [1].

Troubleshooting Guides & FAQ

Issue 1: "I am observing a mixture of 5-exo and 6-endo products."

Diagnosis: This often occurs with terminal alkynes or when using Silver (Ag) catalysts. Silver is less polarized than Gold, allowing the kinetic 5-exo path to compete.

Corrective Protocol:

-

Switch to Gold: Change catalyst to AuCl₃ (5 mol%) or PPh₃AuCl/AgOTf.

-

Ligand Tuning: If using Au(I), switch to a bulky ligand like JohnPhos or IPr (NHC). Bulky ligands destabilize the tighter transition state required for 5-exo closure, forcing the system into the wider 6-endo manifold.

-

Solvent Polarity: Switch from Toluene (non-polar) to DCM or DCE . Polar solvents stabilize the charge-separated transition state of the 6-endo pathway.

Issue 2: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Poisoning. The pyrazole nitrogen (the nucleophile) or the product (pyridine moiety) might be coordinating irreversibly to the Gold center, shutting down the catalytic cycle.

Corrective Protocol:

-

Acid Additive: Add 10 mol% PPTS (Pyridinium p-toluenesulfonate) or mild Brønsted acid. This facilitates protodeauration (removing Gold from the product) and regenerates the active catalyst [2].

-

Increase Concentration: Run the reaction at 0.5 M rather than 0.1 M to favor the intramolecular rate over intermolecular catalyst trapping.

Issue 3: "Iodocyclization yields are low/messy."

Diagnosis: HI Scavenging Failure. The reaction produces HI (Hydroiodic acid) as a byproduct. If not neutralized, HI can degrade the product or cause reversibility.

Corrective Protocol:

-

Base Check: Ensure you are using 3.0 equivalents of NaHCO₃ or K₂CO₃ .

-

Solvent: Use MeCN (Acetonitrile).[2] It is critical for stabilizing the iodonium intermediate [3].

Standard Operating Protocols (SOPs)

Protocol A: Gold-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines

Best for: General synthesis, high regioselectivity.[4]

-

Preparation: In a dried vial, dissolve the alkynyl pyrazole (0.5 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL, 0.25 M).

-

Catalyst Addition: Add AuCl₃ (7.6 mg, 5 mol%) or NaAuCl₄ ·2H₂O.

-

Note: For difficult substrates, use PPh₃AuCl (5 mol%) + AgOTf (5 mol%) premixed in DCM for 10 mins before adding substrate.

-

-

Reaction: Stir at Room Temperature (25°C). Monitor by TLC (typically 1–4 hours).

-

Workup: Filter through a short pad of Celite to remove Gold particles. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Iodocyclization to 3-Iodo-pyrazolo[1,5-a]pyridines

Best for: Creating precursors for drug discovery (coupling partners).

-

Preparation: Dissolve alkynyl pyrazole (0.5 mmol) in MeCN (3.0 mL).

-

Base Addition: Add NaHCO₃ (126 mg, 1.5 mmol, 3.0 equiv).

-

Activation: Add I₂ (381 mg, 1.5 mmol, 3.0 equiv) slowly.

-

Reaction: Stir at Room Temperature for 2–6 hours.

-

Quench: Add saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to quench excess iodine (solution turns from purple/brown to clear).

-

Extraction: Extract with EtOAc (3x). Dry over Na₂SO₄.

References

-

Au(I)-catalyzed and iodine-mediated cyclization of enynylpyrazoles to provide pyrazolo[1,5-a]pyridines. Source: PubMed (NIH) URL:[Link]

-

Gold-Catalyzed Synthesis of Pyrazolo[1,5-a]pyridines Regioselectively via 6-endo-dig Cyclization. Source: ChemistrySelect (Wiley) via ResearchGate URL:[Link]

-

An Iodocyclization Approach to Substituted 3-Iodothiophenes (Contextual Reference for I2/NaHCO3 conditions). Source: Journal of Organic Chemistry URL:[Link]

Sources

- 1. Au(I)-catalyzed and iodine-mediated cyclization of enynylpyrazoles to provide pyrazolo[1,5-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Purification of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate

Welcome to the dedicated technical support guide for the purification of ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related compounds. The following sections provide in-depth, field-proven insights into common purification challenges, offering troubleshooting guides and detailed protocols to help you achieve the highest possible purity for your compound.

Introduction

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a substituted pyrazole propiolate, a class of compounds with significant potential in medicinal chemistry and materials science. Its synthesis, commonly achieved via a Sonogashira coupling between a 5-halo-1-methyl-1H-pyrazole and ethyl propiolate, can yield a variety of impurities that complicate downstream applications.[1][2] Achieving high purity is critical, as even minor impurities can interfere with biological assays, affect crystallization processes, or lead to ambiguous analytical data.

This guide addresses the purification of this specific molecule by focusing on the underlying chemical principles of its structure: a basic pyrazole heterocycle and a reactive propiolate system. We will explore how these features dictate the optimal purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable first-pass purification strategy for this compound?

A: For a typical crude reaction mixture, a sequential approach of flash column chromatography followed by recrystallization is the most robust strategy. Flash chromatography on silica gel will remove the bulk of impurities, such as catalyst residues and unreacted starting materials. Subsequent recrystallization will then effectively remove any closely-eluting impurities and deliver a product of high crystalline purity.

Q2: What are the most likely impurities I will encounter from a Sonogashira synthesis?

A: The primary impurities are typically:

-

Unreacted Starting Materials: 5-halo-1-methyl-1H-pyrazole and ethyl propiolate.

-

Glaser-Hay Homocoupling Product: Diethyl hexa-2,4-diyne-1,6-dioate, which results from the oxidative dimerization of ethyl propiolate. This is especially common when using a copper co-catalyst under conditions that are not strictly anaerobic.[1][3][4]

-

Palladium Residues: Decomposed palladium catalyst (palladium black) can be present.[3]

-

Solvent and Base: Residual solvents (e.g., THF, DMF) and the amine base (e.g., triethylamine) used in the reaction.

Q3: Is ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate stable on silica gel?

A: Potentially not. The pyrazole ring imparts basicity, which can lead to strong interactions with the acidic surface of standard silica gel, causing tailing or even decomposition during chromatography.[5] The propiolate group can also be sensitive. It is highly recommended to perform a quick "TLC stability test" before committing to a large-scale column. To do this, spot the crude material on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.[5]

Q4: My compound is an oil, not a solid. Can I still use crystallization?

A: If your compound is a persistent oil, traditional recrystallization from a single solvent may not be feasible. However, you can explore techniques like solvent layering (or diffusion), where you dissolve your oil in a good solvent and carefully layer a miscible "anti-solvent" on top in which your compound is insoluble.[6][7] This slow diffusion can sometimes induce crystallization. If it remains an oil, high-vacuum distillation (if thermally stable) or preparative HPLC would be the preferred methods.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your target compound.

Caption: Decision tree for purification of ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Compound streaks or "tails" badly during column chromatography. | 1. The basic pyrazole nitrogen is interacting strongly with acidic silica gel.[8] 2. The column is overloaded with material. | 1. Neutralize the mobile phase: Add 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., Hexane/Ethyl Acetate). This will cap the acidic silanol groups.[8] 2. Use deactivated silica: Prepare a slurry of silica gel in your eluent containing 1% Et₃N and let it stand for an hour before packing the column. 3. Reduce the load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel. |

| Compound will not elute from the silica column, even with 100% ethyl acetate. | The compound is highly polar or has very strong interactions with the stationary phase. | 1. Switch to a more polar solvent system: Begin adding methanol (MeOH) to dichloromethane (DCM). Start with 1-2% MeOH in DCM and gradually increase polarity.[5][8] 2. Consider reversed-phase chromatography: If your compound is soluble in water/acetonitrile or water/methanol, reversed-phase (C18 silica) chromatography is an excellent alternative where polar compounds elute earlier.[9] |

| A significant non-polar impurity is observed. | This is very likely the diyne byproduct from Glaser-Hay homocoupling of ethyl propiolate.[1] | 1. Purification: This byproduct is typically much less polar than the desired product and should be easily separated by column chromatography. 2. Prevention: For future syntheses, ensure rigorous degassing of all solvents and reagents and maintain a strict inert (nitrogen or argon) atmosphere. Consider using a copper-free Sonogashira protocol, which can eliminate this side reaction.[4] |

| The product "oils out" instead of forming crystals during recrystallization. | 1. The cooling process is too rapid. 2. The chosen solvent is too good, keeping the compound and impurities solvated. 3. Residual impurities are inhibiting crystal lattice formation. | 1. Slow down cooling: Allow the hot, saturated solution to cool to room temperature undisturbed on the benchtop before moving it to a refrigerator.[10] 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of pure product.[10] 3. Change solvent system: Switch to a binary solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethyl acetate, DCM) and slowly add a "poor" solvent (e.g., hexanes, pentane) until turbidity persists. Then, heat to redissolve and cool slowly. |

| Product decomposes on the column (indicated by a dark band at the top and multiple new spots on TLC). | The compound is unstable to the acidic silica gel. | 1. Use alternative stationary phases: Switch to neutral or basic alumina, or Florisil.[5] 2. Deactivate the silica gel: As mentioned for tailing, adding a base like triethylamine to the eluent is often sufficient to prevent decomposition.[8] |

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (with Triethylamine)

This protocol is designed to purify the title compound from a typical Sonogashira reaction mixture.

-

TLC Analysis & Solvent Selection:

-

Dissolve a small sample of the crude material in ethyl acetate.

-

Run TLC plates using varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf value of approximately 0.25-0.35.

-

Add 0.5% triethylamine to the chosen solvent system. This will be your "eluent."

-

-

Column Packing:

-

Select a column of appropriate size (aim for a crude load of ~1/50th the mass of the silica).

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexane + 0.5% Et₃N).

-

Pack the column by pouring the slurry and pushing it through with gentle air pressure. Ensure a flat, stable bed of silica.

-

-

Sample Loading (Dry Loading Recommended):

-

Dissolve your crude product in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

-

Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

-

Gently layer this powder on top of the packed silica column. Add a thin layer of sand on top to protect the surface.

-

-

Elution:

-

Carefully add your eluent to the column.

-

Begin elution with a low-polarity solvent mixture (e.g., 10% EtOAc/Hex) and collect fractions.

-

Gradually increase the polarity of the eluent (gradient elution) based on TLC monitoring. For example, move from 10% to 20%, then to 30% ethyl acetate.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

-

Protocol 2: Recrystallization

This protocol is used to obtain an analytically pure, crystalline solid from the material purified by column chromatography.[11][12]

-

Solvent Screening:

-

Place a small amount (10-20 mg) of your compound into several small test tubes.

-

Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, acetonitrile) to each tube.

-

A good crystallization solvent will dissolve the compound poorly at room temperature but completely upon heating.[10] A mixture like ethyl acetate/hexanes is often effective.

-

-

Dissolution:

-

Place the bulk of your compound in an Erlenmeyer flask.

-

Add the chosen hot solvent portion-wise, with swirling, until the compound just dissolves completely. Do not add a large excess of solvent.[12]

-

-

Cooling and Crystallization:

-

Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.

-

Once at room temperature, you can place the flask in an ice bath or refrigerator for 30-60 minutes to maximize crystal yield.

-

-

Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities from the crystal surfaces.[11]

-

-

Drying:

-

Allow the crystals to air-dry on the filter for a few minutes.

-

Transfer the crystals to a watch glass or place the entire filter paper in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved.

-

References

-

Vapourtec Ltd. (2024). Flow Crystallization | Solubility Control. Available at: [Link]

-

Science, S.O.P. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Available at: [Link]

-

University of Cambridge. (2006). Crystallisation Techniques. Available at: [Link]

-

Reichardt, C. (2003). Guide for crystallization. Available at: [Link]

-

University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Available at: [Link]

-

Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

-

Axion Labs. (2024). HPLC problems with very polar molecules. Available at: [Link]

-

MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.

-

Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

-

Royal Society of Chemistry. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link]

- Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

-

ResearchGate. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure for pyrazole synthesis. Available at: [Link]

-

Cardiff University ORCA. (n.d.). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-.... Available at: [Link]

-

IJTSRD. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Available at: [Link]

-

PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

-

SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]

-

PMC. (n.d.). 3-Ethyl-4-methyl-1H-pyrazol-2-ium-5-olate. Available at: [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. depts.washington.edu [depts.washington.edu]

- 7. unifr.ch [unifr.ch]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]

- 10. vapourtec.com [vapourtec.com]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. orgchemboulder.com [orgchemboulder.com]

Technical Support Center: Solubilization of Pyrazole-Alkyne Derivatives

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-ALK-SOL-001

Welcome to the Solubilization Support Center

You are likely here because your pyrazole-alkyne derivative—a structural motif common in kinase inhibitors (e.g., Src/Abl inhibitors) and metabolic probes—is failing in biological assays.

The Core Problem: Pyrazole-alkyne derivatives often exhibit "Brick Dust" behavior. The pyrazole ring facilitates strong intermolecular hydrogen bonding and

This guide provides field-proven protocols to solubilize these difficult molecules without compromising bioassay integrity.

Module 1: Troubleshooting "Crash-Out" (Precipitation)

Symptom: The compound dissolves in DMSO but precipitates immediately upon addition to the cell culture media or enzyme buffer.

The Mechanism: Solvent Shock

When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the solvent environment changes faster than the solute can equilibrate. The local concentration exceeds the Kinetic Solubility limit , causing the pyrazole derivative to nucleate and crystallize.

Protocol: The "Intermediate Dilution" Method

Do not dilute directly from 100% DMSO to 0.1% DMSO in one step for hydrophobic compounds. Use a stepping stone.

Step-by-Step Workflow:

-

Stock: Prepare 10 mM stock in anhydrous DMSO.

-

Intermediate: Dilute stock 1:10 into a compatible intermediate solvent (e.g., PEG400 or pure Ethanol) to yield 1 mM.

-

Why: PEG400 acts as a surfactant-like co-solvent that coats the hydrophobic alkyne tail, preventing aggregation.

-

-

Final: Dilute the Intermediate 1:100 into the pre-warmed culture media.

-

Result: Final concentration 10

M, DMSO <0.1%, PEG400 <1%.

-

Visualization: Anti-Precipitation Workflow

Figure 1: Comparison of direct dilution (leading to precipitation) vs. the intermediate dilution strategy to maintain solubility.

Module 2: Advanced Formulation (Cyclodextrins)

Symptom: Co-solvents (DMSO/PEG) are toxic to your specific cell line, or the compound precipitates even at 1

The Solution: Encapsulation via Hydroxypropyl-

Protocol: HP- -CD Complexation

Note: This creates a thermodynamic equilibrium, superior to simple kinetic solubilization.

-

Vehicle Prep: Prepare a 20% (w/v) HP-

-CD solution in water or PBS. Filter sterilize (0.22 -

Addition: Add your solid pyrazole-alkyne derivative to this vehicle.

-

Target: Aim for 1–5 mg/mL initially.

-

-

Energy Input: Sonicate for 30 minutes at 37°C or shake at 300 rpm overnight.

-

Critical: The solution may remain cloudy.[2] This is fine initially.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes.

-

Quantification: Measure the concentration of the supernatant via UV-Vis or HPLC. This is your new "Stock Solution."

Advantages:

-

Zero DMSO: Completely eliminates solvent toxicity.

-

Stability: Prevents alkyne oxidation by shielding the reactive group.

Module 3: Bioassay Compatibility & Solvent Limits

FAQ: How much solvent can my cells tolerate? Exceeding solvent limits is the #1 cause of false positives (toxicity masking as potency).

| Solvent | Max Tolerance (Robust Cells e.g., HeLa, HEK293) | Max Tolerance (Sensitive Cells e.g., Primary Neurons) | Mechanism of Toxicity |

| DMSO | 0.5% - 1.0% | < 0.1% | Membrane permeabilization; differentiation interference [2]. |

| Ethanol | 1.0% | 0.1% | Protein denaturation; ROS generation. |

| PEG 400 | 1.0% - 2.0% | 0.5% | Osmotic stress. |

| HP- | 50 mM (~7%) | 10 mM (~1.4%) | Cholesterol extraction from membranes (at high conc). |

Critical Check: Always run a "Vehicle Control" (solvent only) alongside your treatment. If the vehicle kills >10% of cells compared to untreated media, your data is invalid.

Module 4: Alkyne-Specific Considerations

Issue: The alkyne tail is chemically reactive.

If your derivative is a terminal alkyne (

-

Copper Toxicity: If you are using this derivative for in situ Click Chemistry (e.g., Activity-Based Protein Profiling), you likely use Copper(I).

-

Warning: Copper is highly cytotoxic.

-

Fix: Use THPTA or BTTAA ligands to chelate copper. These ligands increase the solubility of the Cu-catalyst and reduce oxidative stress on live cells.

-

-

Oxidation: Terminal alkynes can slowly oxidize or hydrate (to ketones) if left in solution with metal ions for days.

-